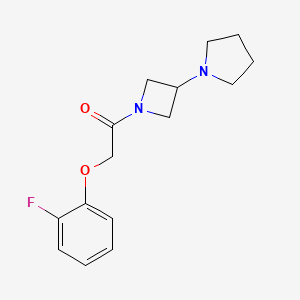![molecular formula C19H27N3O5S B2981220 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate CAS No. 878219-88-6](/img/structure/B2981220.png)
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate, also known as DASB, is a radioligand used in scientific research to study the serotonin transporter (SERT). This molecule is a potent and selective inhibitor of SERT, which plays a crucial role in regulating serotonin levels in the brain.
Mecanismo De Acción
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate binds selectively to SERT with high affinity, inhibiting the reuptake of serotonin into presynaptic neurons. This results in increased levels of serotonin in the synaptic cleft, leading to enhanced neurotransmission. [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is highly selective for SERT and does not interact significantly with other neurotransmitter transporters, such as the dopamine transporter or the norepinephrine transporter.
Biochemical and Physiological Effects
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate has been shown to be a highly specific and potent inhibitor of SERT, with a dissociation constant (Kd) of approximately 0.5 nM. In PET imaging studies, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate binds selectively to SERT in the brain, allowing for the visualization and quantification of SERT density and occupancy. [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate has also been used in vitro to study the effects of psychotropic drugs on SERT function and to investigate the role of SERT in regulating serotonin signaling in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate in scientific research is its high selectivity and potency for SERT. This allows for accurate and reliable measurements of SERT density and occupancy in the brain. Additionally, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is relatively easy to synthesize and has a long shelf life, making it a convenient and cost-effective radioligand for PET imaging studies.
One limitation of using [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is its relatively short half-life, which can limit the duration of PET imaging studies. Additionally, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is not suitable for use in vivo in animal models, as it does not cross the blood-brain barrier. Finally, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is a radioactive compound, which requires specialized facilities and training to handle safely.
Direcciones Futuras
There are several possible future directions for research on [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate. One area of interest is the development of new radioligands with improved properties, such as longer half-lives, improved selectivity, and increased brain penetration. Additionally, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate could be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to provide a more comprehensive picture of brain function. Finally, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate could be used in studies investigating the role of SERT in a variety of neurological and psychiatric disorders, including autism spectrum disorder, schizophrenia, and addiction.
Métodos De Síntesis
The synthesis of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate involves the reaction between 3-(diethylsulfamoyl)benzoic acid and 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with cyanogen bromide to form the final product, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate. The yield of this reaction is typically around 60%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is primarily used as a radioligand in positron emission tomography (PET) imaging studies to visualize and quantify SERT in the brain. PET imaging with [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate has been used to investigate a variety of psychiatric disorders, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder. Additionally, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate has been used to study the effects of psychotropic drugs on SERT function and to investigate the role of SERT in regulating serotonin signaling in the brain.
Propiedades
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S/c1-6-22(7-2)28(25,26)16-10-8-9-15(11-16)18(24)27-12-17(23)21-19(5,13-20)14(3)4/h8-11,14H,6-7,12H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVWLRKUHCURBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)OCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

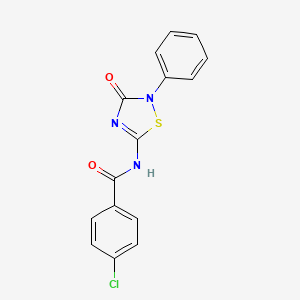
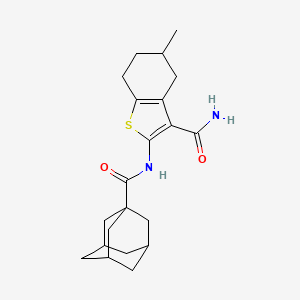
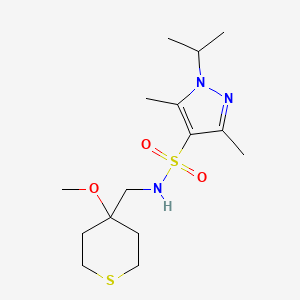


![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)
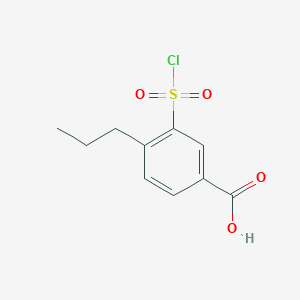
![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981147.png)

![4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B2981152.png)
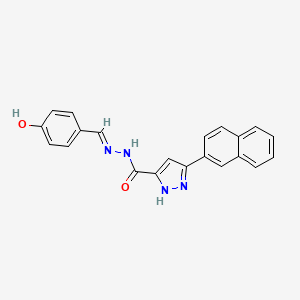
![Ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981157.png)
